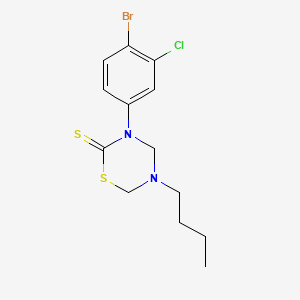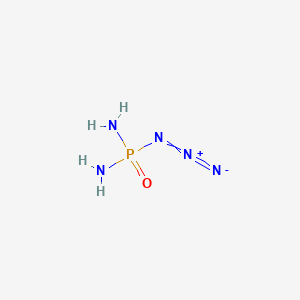
Phosphorodiamidic azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodiamidic azide is a chemical compound that belongs to the class of azides, which are known for their high reactivity and potential applications in various fields. This compound is characterized by the presence of a phosphorus atom bonded to two amide groups and an azide group. The azide group is particularly notable for its ability to participate in a variety of chemical reactions, making this compound a valuable compound in synthetic chemistry and other scientific research areas.
Métodos De Preparación
Phosphorodiamidic azide can be synthesized through several methods, with the choice of method often depending on the desired purity and yield. One common synthetic route involves the reaction of phosphoryl chloride with sodium azide in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, resulting in the formation of this compound along with the release of sodium chloride as a byproduct .
Industrial production methods for this compound often involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced techniques can help optimize the yield and purity of the final product .
Análisis De Reacciones Químicas
Phosphorodiamidic azide undergoes a variety of chemical reactions, including substitution, reduction, and rearrangement reactions. One of the most notable reactions is its ability to participate in nucleophilic substitution reactions, where the azide group acts as a nucleophile and displaces other groups on a substrate . Common reagents used in these reactions include alkyl halides and sulfonates, with polar aprotic solvents such as acetonitrile or dimethyl sulfoxide often employed to facilitate the reaction .
In reduction reactions, this compound can be converted to primary amines through the use of reducing agents such as lithium aluminum hydride or catalytic hydrogenation . This transformation is particularly useful in synthetic chemistry, as it provides a straightforward route to primary amines from azides.
Aplicaciones Científicas De Investigación
Phosphorodiamidic azide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is often used as a reagent for the synthesis of various organic compounds, including heterocycles and other nitrogen-containing molecules . Its high reactivity and versatility make it a valuable tool for synthetic chemists.
In biology and medicine, this compound is used in the development of pharmaceuticals and other biologically active compounds. For example, it has been employed in the synthesis of antiviral drugs such as azidothymidine (AZT), which is used in the treatment of HIV/AIDS . Additionally, its ability to form stable conjugates with biomolecules makes it useful in the development of diagnostic tools and therapeutic agents.
In industry, this compound is used in the production of flame retardants, dyes, and other specialty chemicals . Its unique chemical properties enable it to enhance the performance and safety of various industrial products.
Mecanismo De Acción
The mechanism of action of phosphorodiamidic azide involves its ability to act as a nucleophile in chemical reactions. The azide group, with its three nitrogen atoms, is highly reactive and can readily participate in nucleophilic substitution reactions. This reactivity is due to the presence of multiple lone pairs of electrons on the nitrogen atoms, which can interact with electrophilic centers on other molecules .
In biological systems, this compound can interact with various molecular targets, including enzymes and nucleic acids. Its ability to form stable conjugates with biomolecules allows it to modulate the activity of these targets, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Phosphorodiamidic azide can be compared to other azide compounds, such as sodium azide and organic azides. While all azides share the characteristic azide group, this compound is unique in its structure, which includes a phosphorus atom bonded to two amide groups. This structural feature imparts distinct chemical properties and reactivity to this compound, setting it apart from other azides .
Similar compounds include phosphoryl azide and other phosphorus-containing azides, which also exhibit high reactivity and versatility in chemical reactions . the presence of the amide groups in this compound provides additional functionalization options, making it a more versatile reagent in synthetic chemistry.
Propiedades
InChI |
InChI=1S/H4N5OP/c1-4-5-7(2,3)6/h(H4,2,3,6) |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXPQMWNXKZZTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NP(=O)(N)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4N5OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80721680 |
Source


|
| Record name | Phosphorodiamidic azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14939-22-1 |
Source


|
| Record name | Phosphorodiamidic azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
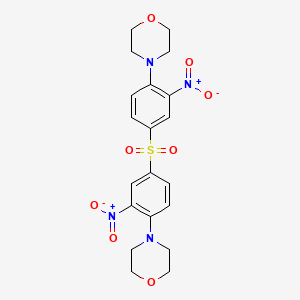
![[6-(Decylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14707988.png)
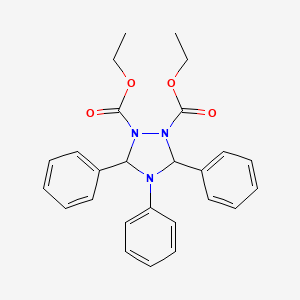
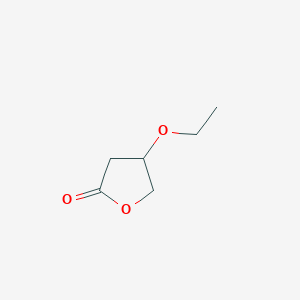
![2-[(1-hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide](/img/structure/B14708008.png)
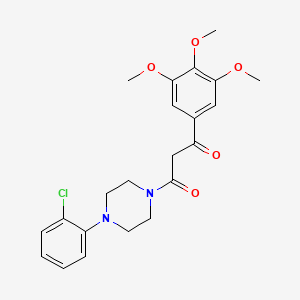
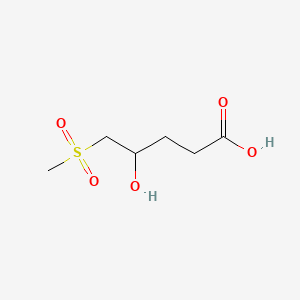
![6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14708026.png)
![L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-](/img/structure/B14708029.png)


